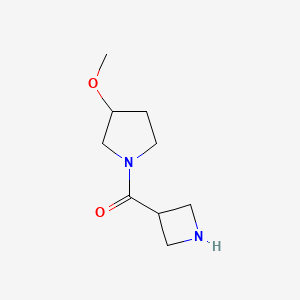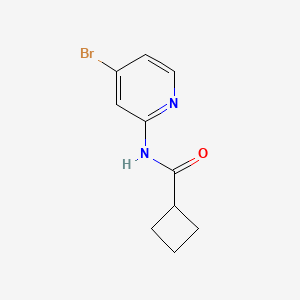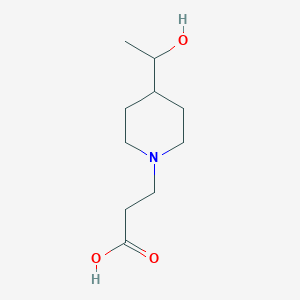
Azetidin-3-yl(3-methoxypyrrolidin-1-yl)methanone
Descripción general
Descripción
Azetidin-3-yl(3-methoxypyrrolidin-1-yl)methanone (3-MPM) is an organic compound with a variety of uses in the scientific research field. It is a derivative of the pyrrolidine family of compounds, and is a highly versatile compound with a variety of synthetic, biochemical, and physiological applications. 3-MPM has been used in a variety of scientific research fields, and has been found to be an effective tool in a variety of research applications.
Aplicaciones Científicas De Investigación
Azetidin-3-yl(3-methoxypyrrolidin-1-yl)methanone has been used in a variety of scientific research fields, including biochemistry, pharmacology, and synthetic chemistry. In biochemistry, Azetidin-3-yl(3-methoxypyrrolidin-1-yl)methanone has been used as a substrate in enzyme assays, as a ligand in protein-binding studies, and as a model compound for studying enzyme-substrate interactions. In pharmacology, Azetidin-3-yl(3-methoxypyrrolidin-1-yl)methanone has been used as a model compound for studying the pharmacokinetics and pharmacodynamics of drugs, and as a tool for studying drug-receptor interactions. In synthetic chemistry, Azetidin-3-yl(3-methoxypyrrolidin-1-yl)methanone has been used as a starting material for the synthesis of a variety of organic compounds.
Mecanismo De Acción
Azetidin-3-yl(3-methoxypyrrolidin-1-yl)methanone is an organic compound that is capable of interacting with a variety of biological molecules, including proteins and enzymes. The exact mechanism of action of Azetidin-3-yl(3-methoxypyrrolidin-1-yl)methanone is not fully understood, however it is believed to involve the formation of hydrogen bonds between the compound and the target molecule. This interaction leads to the formation of a covalent bond, which is then broken down by the enzyme, resulting in the desired biochemical or physiological effect.
Biochemical and Physiological Effects
Azetidin-3-yl(3-methoxypyrrolidin-1-yl)methanone has been found to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Azetidin-3-yl(3-methoxypyrrolidin-1-yl)methanone is capable of inhibiting the activity of enzymes such as cytochrome P450, cyclooxygenase, and phospholipase A2. In vivo studies have demonstrated that Azetidin-3-yl(3-methoxypyrrolidin-1-yl)methanone is capable of modulating the activity of neurotransmitters such as dopamine and serotonin, and can also modulate the activity of hormones such as cortisol and adrenaline.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Azetidin-3-yl(3-methoxypyrrolidin-1-yl)methanone is a highly versatile compound that has a variety of advantages and limitations for laboratory experiments. One of the advantages of Azetidin-3-yl(3-methoxypyrrolidin-1-yl)methanone is that it is relatively inexpensive and easy to synthesize. Additionally, Azetidin-3-yl(3-methoxypyrrolidin-1-yl)methanone is relatively stable, and can be stored for extended periods of time without significant degradation. However, Azetidin-3-yl(3-methoxypyrrolidin-1-yl)methanone is also relatively insoluble in water, which can make it difficult to use in experiments that require aqueous solutions.
Direcciones Futuras
Due to its versatility, Azetidin-3-yl(3-methoxypyrrolidin-1-yl)methanone has a variety of potential future applications in the scientific research field. One potential area of research is in the development of new drugs and therapies, as Azetidin-3-yl(3-methoxypyrrolidin-1-yl)methanone could be used as a starting point for the development of novel compounds. Additionally, Azetidin-3-yl(3-methoxypyrrolidin-1-yl)methanone could be used as a tool to study the pharmacokinetics and pharmacodynamics of existing drugs, and to study drug-receptor interactions. Finally, Azetidin-3-yl(3-methoxypyrrolidin-1-yl)methanone could be used as a tool for studying enzyme-substrate interactions, and could be used to develop new enzyme inhibitors.
Propiedades
IUPAC Name |
azetidin-3-yl-(3-methoxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-13-8-2-3-11(6-8)9(12)7-4-10-5-7/h7-8,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUSIORNKAPUEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-yl(3-methoxypyrrolidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1S,2S)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474448.png)

![(1S,2S)-2-[(4-methylpyrimidin-2-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474452.png)
![(1R,2R)-2-[cyclohexyl(methyl)amino]cyclopentan-1-ol](/img/structure/B1474453.png)
![(1R,2R)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474456.png)
![(1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol](/img/structure/B1474457.png)



![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1474465.png)
